2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione
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Overview
Description
2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione is a complex organic compound that features both indole and isoquinoline moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that results in a variety of biological activities . The exact mode of action would depend on the specific target and the context in which the compound is acting.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific biological activity being exerted by the compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives , the effects could be diverse and would depend on the specific context in which the compound is acting.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form the indole ring . The isoquinoline moiety can be introduced through Pictet-Spengler condensation, where tryptamine derivatives react with aldehydes in the presence of acid catalysts .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and using high-efficiency catalysts. The use of continuous flow reactors can also enhance the scalability of the synthesis process.
Types of Reactions:
Reduction: Reduction reactions can target the isoquinoline ring, converting it to tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid in sulfuric acid.
Major Products:
- Oxindole derivatives
- Tetrahydroisoquinoline derivatives
- Halogenated or nitrated indole derivatives
Scientific Research Applications
2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione has diverse applications in scientific research:
- Chemistry: Used as a building block in the synthesis of complex organic molecules .
- Biology: Studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters .
- Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties .
- Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments .
Comparison with Similar Compounds
- 1H-Indole-3-ethanamine
- 2-(1H-Indol-3-yl)ethan-1-ol
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
Comparison: 2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione is unique due to the combination of indole and isoquinoline moieties, which is less common in similar compounds. This dual structure allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications .
Properties
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18-11-13-5-1-2-7-16(13)19(23)21(18)10-9-14-12-20-17-8-4-3-6-15(14)17/h1-8,12,20H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHCGSGZRLUISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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